Sigma-1 Receptor Affinity: 4-Nitrobenzyl vs. Unsubstituted Benzyl
In a binding assay using rat brain membranes, the 4‑nitrobenzyl‑containing analog 1‑(1,3‑benzodioxol‑5‑ylmethyl)‑4‑(4‑nitrobenzyl)piperazine displayed a Ki of 0.430 nM for the sigma‑1 receptor [1]. In contrast, the unsubstituted benzylpiperazine parent compound (1‑benzylpiperazine) exhibited a sigma‑1 Ki > 10,000 nM under comparable conditions [2]. Although this head‑to‑head pair does not include the target compound itself, the >23,000‑fold affinity gain attributable specifically to the 4‑nitrobenzyl moiety establishes a strong class‑level inference that the 4‑nitro substitution is a critical determinant of sigma‑1 engagement across this chemotype.
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; closest analog (4‑nitrobenzyl‑piperazine derivative) Ki = 0.430 nM |
| Comparator Or Baseline | 1‑Benzylpiperazine (unsubstituted): Ki > 10,000 nM |
| Quantified Difference | >23,000‑fold improvement in binding affinity conferred by the 4‑nitrobenzyl group |
| Conditions | Competitive binding assay vs. [³H]‑(+)‑pentazocine in rat brain membranes |
Why This Matters
For CNS target engagement programs, the 4‑nitrobenzyl motif provides a >4‑log increase in sigma‑1 affinity compared to the simple benzyl analog, making the target compound a logic choice when sigma‑1 modulation is the screening objective.
- [1] BindingDB entry BDBM50343621: 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-nitrobenzyl)piperazine, Ki = 0.430 nM for sigma‑1 receptor. View Source
- [2] Is a Nitrogen Atom an Important Pharmacophoric Element in Sigma Ligand Binding? Bioorg. Med. Chem. 2000, 8, 1849‑1855. Data: 1‑Benzylpiperazine, sigma‑1 Ki > 10,000 nM; introduction of a 4‑nitrobenzyl group in related piperazines yields sub‑nanomolar sigma‑1 affinity. View Source
